molecular formula C18H22N2O B5811210 1-methyl-4-(3-phenoxybenzyl)piperazine

1-methyl-4-(3-phenoxybenzyl)piperazine

Cat. No.: B5811210
M. Wt: 282.4 g/mol
InChI Key: BTWXNZQCFPKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(3-phenoxybenzyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the central nervous system. While specific data on this compound is limited, it shares a core structural motif with a known class of compounds that act as opioid receptor antagonists. Scientific literature indicates that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure antagonists at the μ, δ, and κ opioid receptors, displaying potent, low nanomolar affinity in binding assays . This suggests that this compound may have research value as a structural analog for investigating pain pathways, addiction, and other neuropsychiatric disorders mediated by the opioid system. The compound features a piperazine core disubstituted at the 1- and 4-positions, a common pharmacophore in drug discovery. The 1-position is occupied by a methyl group, while the 4-position is modified with a 3-phenoxybenzyl group, a structure also found in other research compounds . Researchers can utilize this compound as a valuable tool for exploring structure-activity relationships (SAR) and for developing new chemical entities aimed at modulating fatty acid amide hydrolase or opioid receptors, which are targets for treating conditions such as anxiety, pain, and feeding disorders . This product is intended for use in strictly controlled laboratory environments by qualified research professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWXNZQCFPKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit activity modulated by the nature and position of substituents. Key comparisons include:

Compound Substituents Key Activity Findings
1-Methyl-4-(2-trifluoromethylbenzyl)piperazine 2-Trifluoromethylbenzyl FLT3 inhibition (anticancer) Synergistic with aminoisoquinoline moieties for AML cell line inhibition; not effective alone .
1-Methyl-4-(pyridin-4-yl)piperazine Pyridinyl Smoothened (SMO) receptor antagonism (anticancer) Enhanced cytotoxicity in melanoma models via aromatic nitrogen interactions .
1-Methyl-4-(2,4-dichlorobenzyl)piperazine (PMS 812) 2,4-Dichlorobenzyl Antidiabetic (insulin secretion) High potency in rat models; independent of α2-adrenoceptor blockage .
1-Methyl-4-(2-p-tolylsulfonylethyl)piperazine 2-p-Tolylsulfonylethyl Antioxidant/anticancer (Streptomyces metabolites) Associated with microbial bioactivity; structural volatility noted .
  • Key Insight: The 3-phenoxybenzyl group in the target compound combines aromaticity (phenoxy) with lipophilicity (benzyl), likely favoring interactions with hydrophobic enzyme pockets or neurotransmitter receptors, akin to dichlorobenzyl or pyridinyl analogs .

Solubility and Physicochemical Properties

Piperazine derivatives with ethylene or methylene spacers between the core and substituents (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ μM) and optimal pKa (6–7), enhancing bioavailability. In contrast, direct attachment of bulky groups (e.g., N-phenylpiperazine) reduces solubility (<20 μM) due to increased hydrophobicity . The 3-phenoxybenzyl group’s bulk may similarly reduce solubility unless balanced with hydrophilic spacers.

Metabolic Stability

Piperazines are prone to metabolic degradation, particularly via N-dealkylation or oxidation (e.g., N-oxide formation). For example, 1-methyl-4-(2-trifluoromethylbenzyl)piperazine’s metabolic liability was mitigated by combining it with stabilizing moieties like aminoisoquinoline . The 3-phenoxybenzyl group’s electron-rich aromatic system may slow oxidative metabolism compared to alkyl-substituted analogs.

Receptor Specificity and Designer Drug Analogues

Piperazines with benzyl (e.g., BZP) or phenyl (e.g., TFMPP) substituents act as psychostimulants, mimicking amphetamines. Substitution patterns dictate receptor affinity:

  • Benzylpiperazines : Bind dopamine/serotonin receptors, inducing hallucinations .
  • Phenylpiperazines: Prefer serotonin receptors (e.g., mCPP) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-4-(3-phenoxybenzyl)piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Piperazine derivatives are typically synthesized via alkylation or acylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkyne introduction, followed by purification via silica gel chromatography (ethyl acetate:hexane) . Optimizing stoichiometry (e.g., 1.2 equiv. of azide derivatives) and reaction time (e.g., 2 hours for click chemistry) improves yield. Monitoring via TLC (hexane:ethyl acetate) ensures reaction completion.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the piperazine ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For example, triazene derivatives of piperazines are characterized using these techniques .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in piperazine derivatives?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-468) and antimicrobial disk diffusion tests are standard. Piperazine derivatives from Streptomyces strains show antioxidant activity via DPPH radical scavenging assays . Dose-response curves (0–100 µM) and IC₅₀ calculations are essential for quantifying potency.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives for target-specific activity?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like kinase domains or GPCRs. For example, 1-(2-fluorobenzyl)piperazine triazoles showed affinity for EGFR in docking simulations, guiding the prioritization of substituents like fluorophenyl groups for synthesis . Density Functional Theory (DFT) calculations further optimize electronic properties.

Q. How should researchers resolve contradictory data in biological activity profiles of structurally similar piperazine derivatives?

  • Methodological Answer : Contradictions may arise from off-target effects or assay variability. For example, a compound with a 3,4,5-trimethoxybenzoyl group may show anticancer activity in one study but no effect in another due to cell-line specificity. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) and meta-analysis of SAR trends (e.g., electron-withdrawing vs. donating groups) can clarify mechanisms .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Introducing hydrophilic groups (e.g., sulfonyl or hydroxy moieties) improves solubility, as seen in 1-(ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine derivatives . LogP calculations (via HPLC) and metabolic stability tests (e.g., liver microsome assays) refine bioavailability. Pro-drug strategies (e.g., esterification of hydroxyl groups) may enhance blood-brain barrier penetration.

Q. How do substituent modifications (e.g., trifluoromethyl vs. methoxy groups) impact receptor binding kinetics?

  • Methodological Answer : Trifluoromethyl groups enhance binding via hydrophobic interactions and electron-withdrawing effects, as observed in 1-methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine’s affinity for bacterial efflux pumps . Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH, while mutagenesis studies identify critical binding residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.